molecular formula C17H12Cl2N2OS B2617537 3-[2-(3,4-dichlorophenyl)-1,3-thiazolidine-3-carbonyl]benzonitrile CAS No. 2034263-45-9

3-[2-(3,4-dichlorophenyl)-1,3-thiazolidine-3-carbonyl]benzonitrile

Cat. No.: B2617537
CAS No.: 2034263-45-9
M. Wt: 363.26
InChI Key: BYYDMIHPTASZKQ-UHFFFAOYSA-N
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Description

3-[2-(3,4-Dichlorophenyl)-1,3-thiazolidine-3-carbonyl]benzonitrile ( 2034263-45-9) is a chemical compound with the molecular formula C17H12Cl2N2OS and a molecular weight of 363.26 g/mol . This benzonitrile derivative features a 1,3-thiazolidine ring, a five-membered saturated heterocycle containing both sulfur and nitrogen atoms . The thiazolidine scaffold is a privileged structure in medicinal chemistry and is present in a wide range of bioactive molecules, making it a valuable template in drug discovery and biochemical research . Compounds based on this core structure are frequently investigated for their diverse pharmacological potential, which can include anticancer, antimicrobial, anti-inflammatory, and antiviral activities . This specific molecule is offered with a guaranteed purity of 90% or higher and is intended for research applications such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a building block in organic synthesis . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-[2-(3,4-dichlorophenyl)-1,3-thiazolidine-3-carbonyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N2OS/c18-14-5-4-13(9-15(14)19)17-21(6-7-23-17)16(22)12-3-1-2-11(8-12)10-20/h1-5,8-9,17H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYYDMIHPTASZKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(N1C(=O)C2=CC=CC(=C2)C#N)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(3,4-dichlorophenyl)-1,3-thiazolidine-3-carbonyl]benzonitrile typically involves multiple steps. One common method includes the reaction of 3,4-dichlorobenzaldehyde with thiosemicarbazide to form a thiazolidine intermediate. This intermediate is then reacted with benzonitrile under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-[2-(3,4-dichlorophenyl)-1,3-thiazolidine-3-carbonyl]benzonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic aromatic substitution, due to the presence of the dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in a polar solvent like dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-[2-(3,4-dichlorophenyl)-1,3-thiazolidine-3-carbonyl]benzonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[2-(3,4-dichlorophenyl)-1,3-thiazolidine-3-carbonyl]benzonitrile involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Compound Name Molecular Weight logP (Predicted) Key Substituents Biological Activity
3-[2-(3,4-Dichlorophenyl)-1,3-thiazolidine-3-carbonyl]benzonitrile ~377.3 3.8 Thiazolidine, 3,4-dichlorophenyl, benzonitrile Under investigation (hypothesized sigma-1 affinity)
BD 1008 ~515.3 2.5 Ethylamine chain, 3,4-dichlorophenyl Sigma-1/2 receptor ligand (Ki: σ1 = 2.1 nM, σ2 = 10 nM)
3-(3,4-Dichlorophenyl)-2-(tetrazolo[1,5-a]quinolin-4-yl)thiazolidin-4-one ~470.3 4.2 Quinoline, tetrazolo, 3,4-dichlorophenyl Analgesic (ED₅₀: 12 mg/kg in rodent models)
3-(3-Fluorophenyl)-2-(tetrazolo[1,5-a]quinolin-4-yl)thiazolidin-4-one ~420.3 3.6 Quinoline, tetrazolo, 3-fluorophenyl Moderate analgesic activity (ED₅₀: 25 mg/kg)

Key Observations:

  • Lipophilicity: The target compound’s logP (3.8) is higher than BD 1008 (2.5) due to the benzonitrile group but lower than quinoline-based dichlorophenyl derivatives (4.2), suggesting balanced membrane permeability .
  • The 3,4-dichlorophenyl group enhances hydrophobic interactions compared to fluorophenyl or hydroxyphenyl analogues .
  • Receptor Binding : Unlike BD 1008, which binds sigma receptors via its ethylamine chain, the target compound’s thiazolidine scaffold may engage different binding pockets, though computational studies hypothesize sigma-1 affinity .

Biological Activity

3-[2-(3,4-Dichlorophenyl)-1,3-thiazolidine-3-carbonyl]benzonitrile is a compound of interest due to its potential therapeutic applications. This article aims to explore its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a thiazolidine moiety linked to a benzonitrile group, which is significant for its biological properties. The synthesis typically involves the reaction of 3,4-dichlorophenyl isocyanate with thiazolidine derivatives, followed by cyclization processes to form the final structure.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, thiazole-bearing molecules have demonstrated potent cytotoxic effects against various cancer cell lines. Specifically, compounds with similar structures have shown IC50 values comparable to established chemotherapeutics like doxorubicin .

Table 1: Comparison of IC50 Values of Thiazolidine Derivatives

CompoundCell LineIC50 (µM)Reference
Compound 13Jurkat< 10
3aLDL Oxidation0.1
22HT29< 5

The mechanism through which these compounds exert their anticancer effects often involves the induction of apoptosis and inhibition of cell proliferation. For example, molecular dynamics simulations have shown that these compounds interact with Bcl-2 proteins primarily through hydrophobic contacts, influencing apoptotic pathways .

Anti-inflammatory Effects

In addition to anticancer properties, thiazolidine derivatives have been investigated for their anti-inflammatory effects. Studies suggest that they can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions like rheumatoid arthritis and other inflammatory diseases.

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant activity of multi-substituted benzylidenethiazolidine-2,4-diones. One compound was found to be nine times more effective than probucol in inhibiting LDL oxidation . This highlights the potential of thiazolidine derivatives in managing oxidative stress-related conditions.

Case Study 2: Antiproliferative Effects

Another investigation focused on the antiproliferative effects of various thiazolidine analogues against cancer cell lines such as HT-29 and Jurkat. The results indicated that certain substitutions on the phenyl ring significantly enhanced cytotoxicity, emphasizing the importance of structural modifications for optimizing biological activity .

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